![molecular formula C20H17NO B12536559 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol CAS No. 817182-40-4](/img/structure/B12536559.png)
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is an organic compound that features a naphthalene ring fused to an indole moiety, connected via an ethan-1-ol linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Indole Formation: The indole moiety is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Coupling Reaction: The naphthalene derivative and the indole moiety are coupled using a suitable linker, such as ethan-1-ol, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yl)ethanol: A similar compound with a naphthalene ring and an ethanol linker.
2-(2-Naphthyl)-1H-indole: A compound with a naphthalene ring fused to an indole moiety.
Uniqueness
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, indole moiety, and ethan-1-ol linker makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
817182-40-4 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-ylindol-1-yl)ethanol |
InChI |
InChI=1S/C20H17NO/c22-12-11-21-19-8-4-3-7-17(19)14-20(21)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,22H,11-12H2 |
Clé InChI |
JLAHBPUDNZDBRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


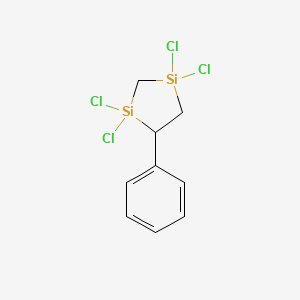
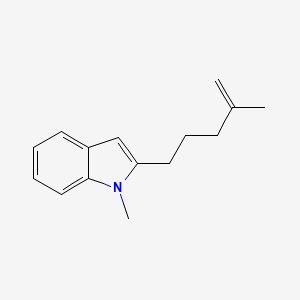
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
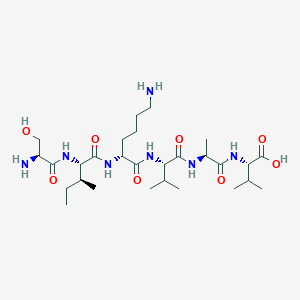
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

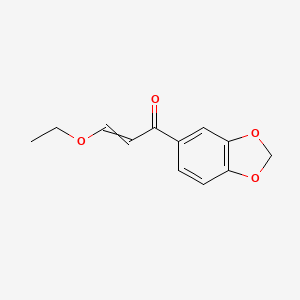
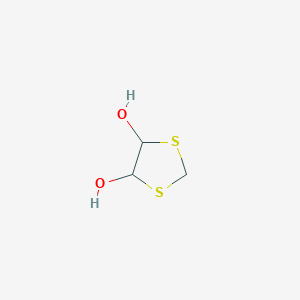
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)


![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
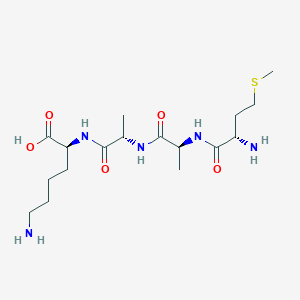
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
